molecular formula C5H4BrN3O4 B1332007 4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid CAS No. 84547-91-1

4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid

Cat. No. B1332007
CAS RN: 84547-91-1
M. Wt: 250.01 g/mol
InChI Key: FXVAFLWTYAMIKF-UHFFFAOYSA-N
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Description

“4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C5H4BrN3O4 and a molecular weight of 250.01 g/mol . It is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid”, can be achieved through various strategies. One common method is the multicomponent approach, which involves the reaction of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates can then be oxidized using bromine to yield a variety of pyrazoles . Another method involves the use of a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid” is characterized by a pyrazole ring, which is a 5-membered aromatic ring with two adjacent nitrogen atoms and three carbon atoms . The compound also contains a bromine atom, a nitro group, and a carboxylic acid group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives, including “4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid”, can participate in a variety of chemical reactions. For instance, they can undergo a silver-mediated [3 + 2] cycloaddition with N-isocyanoiminotriphenylphosphorane to form new pyrazoles . They can also react with arylhydrazines in the presence of a combination of Ru3(CO)12 and a NHC-diphosphine ligand to yield pyrazoles and 2-pyrazolines .


Physical And Chemical Properties Analysis

“4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid” is a solid compound . Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.

Safety and Hazards

The safety data sheet for a similar compound, “4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, H315, H319, H332, and H335, which correspond to hazards related to harmful ingestion, skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O4/c1-8-4(9(12)13)2(6)3(7-8)5(10)11/h1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVAFLWTYAMIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361328
Record name 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid

CAS RN

84547-91-1
Record name 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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